3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-methylpyridine with aniline under specific conditions to form the imidazo[1,2-a]pyridine core . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine
Uniqueness
3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(5-methylimidazo[1,2-a]pyridin-2-yl)aniline |
InChI |
InChI=1S/C14H13N3/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,15H2,1H3 |
InChI Key |
GFKCECHTFBAIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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